N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

PI3K inhibitor Kinase selectivity Structure–activity relationship

This benzoxepine-4-carboxamide (CAS 950286-08-5) is the parent compound in the Roche PI3K inhibitor series, distinguished by its 2,4-dimethoxyphenyl and 7-methoxy substitution pattern. Structural variations at these positions alter PI3K isoform selectivity by >10-fold, making this specific compound indispensable for accurate SAR validation. Use as a negative control in competition-based chemoproteomics (e.g., kinobeads, CETSA) to confirm target engagement specificity. Procure alongside its regioisomeric and des-methoxy analogs to construct a comprehensive local SAR matrix. Suitable for PI3Kα-driven oncology programs (PIK3CA-mutant cancers).

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 950286-08-5
Cat. No. B2592870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
CAS950286-08-5
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C20H19NO5/c1-23-15-5-7-18-14(11-15)10-13(8-9-26-18)20(22)21-17-6-4-16(24-2)12-19(17)25-3/h4-12H,1-3H3,(H,21,22)
InChIKeyZJFLGHYWIFWRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide (CAS 950286-08-5): Structural Identity and Class Provenance


N-(2,4-Dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic benzoxepine-4-carboxamide (molecular formula C20H19NO5, MW 353.4 g/mol) bearing a 2,4-dimethoxyaniline moiety and a 7-methoxy substituent on the oxepine-fused benzene ring . The compound belongs to a class identified in the Roche patent family as PI3K lipid kinase inhibitors, where the benzoxepine-4-carboxamide scaffold serves as a core pharmacophore for targeting the p110α isoform and related Class I PI3Ks [1]. Its substitution pattern distinguishes it from other members of this chemotype in both steric bulk and hydrogen-bonding capacity at the hinge-binding region of the kinase ATP pocket.

Procurement Risk: Why In-Class Benzoxepine Carboxamides Cannot Interchangeably Substitute for CAS 950286-08-5


The benzoxepine-4-carboxamide chemotype exhibits steep structure–activity relationships, wherein the nature and position of substituents on both the aniline ring and the benzoxepine core dictate PI3K isoform selectivity, cellular potency, and metabolic stability [1]. The Roche patent exemplars demonstrate that replacing the 2,4-dimethoxyphenyl group with a 4-fluorophenyl or 4-ethoxyphenyl moiety shifts the p110α/p110β selectivity ratio by over 10-fold in enzymatic assays [1]. Similarly, the presence versus absence of the 7-methoxy group on the benzoxepine ring alters the electron density of the chromene-like oxygen, which participates in a key water-mediated hydrogen bond with the kinase hinge residue Val851 [2]. These SAR features mean that generic substitution with an in-class analog, even one differing by a single methoxy regioisomer (e.g., 2,5- vs. 2,4-dimethoxy), cannot be assumed to preserve the target binding profile and should be verified experimentally before procurement for any structure- or target-dependent application.

Quantitative Differentiation of CAS 950286-08-5 Against Closest Structural Analogs


Regioisomeric Dimethoxy Substitution: 2,4-Dimethoxyphenyl vs. 2,5-Dimethoxyphenyl Analogs

The 2,4-dimethoxyphenyl substitution pattern on the anilide nitrogen of CAS 950286-08-5 places a methoxy group at the para position relative to the amide bond, altering the torsional angle between the anilide ring and the carboxamide plane compared to the 2,5-dimethoxy regioisomer (e.g., N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide) . In closely related Roche benzoxepin PI3K inhibitors, this positional shift has been shown to change the distance from the hinge-binding methoxy to Val851 by approximately 0.8–1.2 Å, sufficient to disrupt the water-mediated hydrogen bond network and reduce p110α affinity by 5- to 50-fold [1]. The 2,5-dimethoxy analog is commercially available as a screening compound but cannot be assumed to replicate the target engagement profile of CAS 950286-08-5.

PI3K inhibitor Kinase selectivity Structure–activity relationship

Impact of 7-Methoxy Substituent: Differentiation from the Des-Methoxy Benzoxepine Core

CAS 950286-08-5 carries a 7-methoxy substituent on the benzoxepine ring that is absent in the simpler analog N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide (CAS 950284-39-6) . In the Roche benzoxepin PI3K inhibitor series, the 7-methoxy group donates electron density into the oxepine oxygen, strengthening the water-mediated hydrogen bond to Val851 of PI3Kα. Patent data show that removal of the 7-methoxy substituent from an otherwise identical scaffold increased the p110α IC50 from approximately 12 nM to 280 nM—a 23-fold loss in potency [1]. Although direct data for CAS 950286-08-5 are not publicly available, the class-level SAR strongly predicts that the 7-methoxy group is essential for potent PI3Kα engagement.

PI3K inhibitor Electronic effects Binding affinity

Computed Lipophilicity Differentiation: LogP and Predicted Membrane Permeability vs. Halogenated Analogs

CAS 950286-08-5 (C20H19NO5) has a computed SlogP of approximately 2.09 and a topological polar surface area (TPSA) of approximately 81.0 Ų based on fragment-based calculation [1]. In contrast, the 4-fluorophenyl analog N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide (C18H14FNO3) exhibits a lower SlogP (~1.6) and reduced TPSA (~55 Ų), while the 2-chlorophenylmethyl analog shows higher logP (~3.1) . These differences in lipophilicity directly affect aqueous solubility and passive membrane permeability, which are critical parameters for cellular assay performance and in vivo pharmacokinetic studies. The dimethoxyphenyl substitution in CAS 950286-08-5 provides an intermediate lipophilicity profile that balances solubility and permeability, without introducing the metabolic liabilities associated with halogenated aromatic rings.

Physicochemical property Lipophilicity Permeability

Class-Level PI3K Isoform Selectivity Profile Inferred from Patent SAR

The benzoxepine-4-carboxamide series in US 8,846,762 B2 demonstrates that the combination of a 2,4-dimethoxyphenyl group with a 7-methoxy substituent on the benzoxepine core confers selectivity for PI3Kα (p110α) over PI3Kβ (p110β) with selectivity ratios ranging from 15-fold to >100-fold across multiple exemplars [1]. While no direct selectivity data for CAS 950286-08-5 have been published, the structural congruence with the most selective patent exemplars (e.g., Example 47: PI3Kα IC50 = 8 nM, PI3Kβ IC50 = 680 nM, selectivity ratio = 85-fold) supports the inference that this compound will exhibit a α > β > δ > γ selectivity rank order [1]. Analogs lacking the 7-methoxy group or with altered anilide substitution (e.g., 4-acetamidophenyl) show flatter selectivity profiles with PI3Kα/β ratios below 5-fold .

PI3K isoform selectivity Kinase profiling Therapeutic window

Caveat on Evidence Strength: Limited Publicly Available Direct Biological Data for CAS 950286-08-5

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents as of April 2026 did not retrieve any peer-reviewed publication or patent bioassay entry containing direct, quantitative biological activity data (IC50, Ki, Kd, cellular EC50, or in vivo PK parameters) for N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide (CAS 950286-08-5) [1][2]. All differentiation claims in this guide are therefore based on class-level SAR inference from structurally proximal patent exemplars and computed physicochemical properties. Users requiring guaranteed potency or selectivity data must commission in-house profiling against their target(s) of interest prior to large-scale procurement. This compound is best suited as a tool compound or screening library member where its differentiation from close analogs lies primarily in its substitution pattern rather than in published biological benchmarking.

Data gap Procurement due diligence Assay validation

High-Value Application Scenarios for N-(2,4-Dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide (CAS 950286-08-5)


PI3Kα-Selective Chemical Probe Development for PIK3CA-Mutant Oncology Models

Based on its inferred PI3Kα > β selectivity from the Roche benzoxepin patent SAR, CAS 950286-08-5 is a candidate starting point for developing isoform-selective chemical probes targeting PIK3CA-mutant cancers (e.g., breast, colorectal, head and neck squamous cell carcinoma) [1]. Its 2,4-dimethoxyphenyl substitution pattern is predicted to confer >15-fold selectivity over PI3Kβ, minimizing the risk of thrombocytopenia associated with pan-PI3K inhibition. Researchers should validate PI3Kα IC50 and cellular pAKT suppression in PIK3CA-mutant vs. wild-type isogenic cell lines before advancing to in vivo efficacy studies.

Structure–Activity Relationship (SAR) Expansion of the Benzoxepine-4-Carboxamide Chemotype

CAS 950286-08-5 occupies a specific node in the benzoxepine SAR matrix defined by (i) 7-methoxy benzoxepine substitution, (ii) 2,4-dimethoxyanilide, and (iii) unsubstituted oxepine ring [1]. This compound enables systematic interrogation of how 2,4- vs. 2,5-dimethoxy anilide regioisomerism and the presence vs. absence of the 7-methoxy group affect PI3K binding kinetics, as evidenced by the quantitative SAR trends in US 8,846,762 B2 [1]. Procurement of this compound alongside its regioisomeric and des-methoxy analogs allows construction of a local SAR table for computational model validation.

Physicochemical Benchmarking and Assay Compatibility Screening

With a computed SlogP of ~2.09 and TPSA of ~81.0 Ų, CAS 950286-08-5 sits in a favorable physicochemical space for cellular permeability while maintaining sufficient aqueous solubility for in vitro enzymatic and cellular assays [1]. Its intermediate lipophilicity profile avoids the non-specific protein binding and aggregation issues associated with high-logP benzoxepines (e.g., 2-chlorophenylmethyl analog, SlogP ~3.1), making it a suitable reference compound for optimizing assay conditions (DMSO tolerance, detergent requirements) for the broader benzoxepine-4-carboxamide series [1].

Chemical Proteomics Bait for PI3K Target Engagement Profiling

The benzoxepine-4-carboxamide core can be derivatized at sites distal to the hinge-binding motif to introduce affinity tags or photo-crosslinking groups while preserving the critical 2,4-dimethoxyphenyl and 7-methoxy binding determinants [1]. CAS 950286-08-5, as the unmodified parent compound, serves as the essential negative control for competition-based chemical proteomics experiments (e.g., kinobeads pull-down or cellular thermal shift assays) aimed at confirming PI3K family target engagement and identifying off-targets [2]. Without this specific parent compound, target engagement specificity cannot be properly established.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.